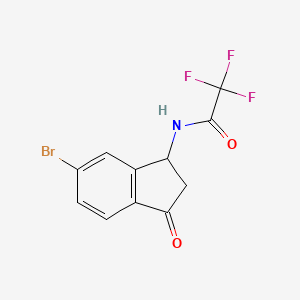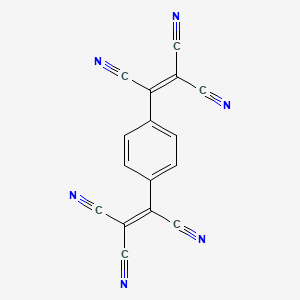
2,2'-(1,4-Phenylene)di(ethene-1,1,2-tricarbonitrile)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(1,2,2-tricyanoethenyl)benzene is an organic compound characterized by the presence of two tricyanoethenyl groups attached to a benzene ring at the 1 and 4 positions
准备方法
The synthesis of 1,4-Bis(1,2,2-tricyanoethenyl)benzene typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting benzene-1,4-dicarbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1,4-Bis(1,2,2-tricyanoethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the tricyanoethenyl groups into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4-Bis(1,2,2-tricyanoethenyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism by which 1,4-Bis(1,2,2-tricyanoethenyl)benzene exerts its effects is primarily related to its electronic structure. The tricyanoethenyl groups are electron-withdrawing, which significantly alters the electronic distribution within the molecule. This makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
相似化合物的比较
1,4-Bis(1,2,2-tricyanoethenyl)benzene can be compared with other similar compounds such as:
1,4-Bis(triethoxysilyl)benzene: Used in the synthesis of periodic mesoporous organosilicas (PMOs).
1,4-Bis(2-ethylhexyl)benzene: Utilized in the production of various polymers and materials.
The uniqueness of 1,4-Bis(1,2,2-tricyanoethenyl)benzene lies in its strong electron-withdrawing groups, which impart distinct electronic properties that are advantageous for specific applications in organic electronics and materials science.
属性
CAS 编号 |
119812-01-0 |
|---|---|
分子式 |
C16H4N6 |
分子量 |
280.24 g/mol |
IUPAC 名称 |
2-[4-(1,2,2-tricyanoethenyl)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H4N6/c17-5-13(6-18)15(9-21)11-1-2-12(4-3-11)16(10-22)14(7-19)8-20/h1-4H |
InChI 键 |
STTDGCQKCNKOKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)C(=C(C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


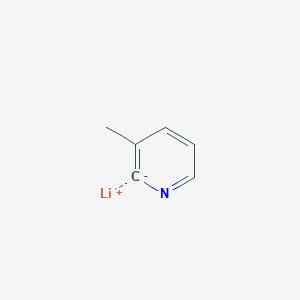

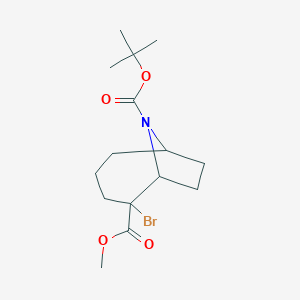
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)




![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)


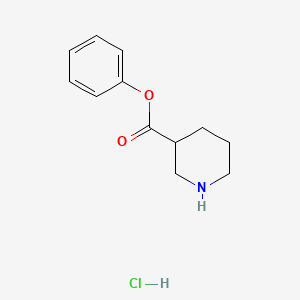
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
